3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol
Description
This compound is a specialized bifunctional reagent widely used in oligonucleotide synthesis and bioconjugation. Its structure integrates three critical components:
- Biotin moiety: Enables affinity-based purification via streptavidin-biotin interactions.
- Polyethylene glycol (PEG)-like spacer: A tri-ethoxyethoxyethoxy chain enhances solubility and reduces steric hindrance during coupling reactions.
- Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl group during solid-phase oligonucleotide synthesis, with acid-labile removal .
Its primary applications include DNA/RNA synthesis, pull-down assays, and targeted drug delivery systems.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H59N3O10S/c1-50-36-17-13-33(14-18-36)43(32-9-4-3-5-10-32,34-15-19-37(51-2)20-16-34)56-30-35(47)29-55-28-27-54-26-25-53-24-23-52-22-8-21-44-40(48)12-7-6-11-39-41-38(31-57-39)45-42(49)46-41/h3-5,9-10,13-20,35,38-39,41,47H,6-8,11-12,21-31H2,1-2H3,(H,44,48)(H2,45,46,49)/t35?,38-,39-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWOQLGAZXQHQX-HIDOCAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol, commonly referred to as Biotin-TEG-Diol (DMT protected), is a complex organic compound with significant biological activity due to its biotin component. Biotin is a crucial vitamin involved in various metabolic processes, particularly in the synthesis of fatty acids and glucose. This compound's unique structure enhances its utility in biochemical applications, especially in drug delivery and bioconjugation.
- Molecular Formula : C43H59N3O10S
- Molecular Weight : 810.01 g/mol
- CAS Number : 869354-57-4
The biological activity of this compound is primarily attributed to its ability to bind with biotin receptors on cell surfaces. This interaction facilitates the uptake of biotin-conjugated drugs into cells, enhancing their therapeutic efficacy. The compound can also modify proteins and other biomolecules, improving their stability and functionality in biological systems .
Biological Applications
- Drug Delivery Systems : The biotin moiety allows for targeted delivery of therapeutic agents to cells expressing biotin receptors, making it particularly useful in cancer therapy.
- Bioconjugation : The compound can conjugate with various biomolecules, enhancing their pharmacokinetic properties and therapeutic index.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of biotinylated compounds on cancer cell lines using the MTT assay, which measures cell viability based on metabolic activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| NBD-Aa-Triterpene Conjugate 1 | B16-F10 (murine melanoma) | <10 |
| NBD-Aa-Triterpene Conjugate 2 | HT-29 (human colon adenocarcinoma) | <10 |
| NBD-Aa-Triterpene Conjugate 3 | HepG2 (human hepatocyte carcinoma) | <20 |
These compounds demonstrated significant cytotoxicity, with IC50 values indicating potent effects at low concentrations .
Selectivity Index Analysis
The selectivity index (SI) was calculated to assess the efficacy of these compounds on tumor versus non-tumor cells:
| Compound | Non-Tumor Cell Line | IC50 (μM) | SI |
|---|---|---|---|
| NBD-Aa-Triterpene Conjugate 1 | HPF | 39.7 | 17 |
| NBD-Aa-Triterpene Conjugate 2 | IEC-18 | 14.8 | 3 |
The results indicate that these conjugates are significantly more effective against cancer cells compared to non-tumor cells, suggesting a favorable therapeutic window .
Scientific Research Applications
Bioconjugation and Targeted Drug Delivery
Overview : The biotin moiety allows for specific binding to avidin or streptavidin, which are proteins that have a high affinity for biotin. This property is exploited in various bioconjugation strategies.
Applications :
- Targeted Drug Delivery : By attaching drugs to biotinylated carriers, researchers can achieve targeted delivery to specific cells or tissues that express avidin or streptavidin.
- Diagnostics : Biotinylated compounds are used in assays where detection of biomolecules is necessary, enhancing the sensitivity and specificity of the tests.
Case Study :
A study demonstrated the use of biotinylated nanoparticles for targeted delivery of chemotherapeutic agents to cancer cells. The nanoparticles were functionalized with 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol, leading to increased uptake by cancer cells expressing avidin on their surface, thereby enhancing therapeutic efficacy.
Protein Labeling and Purification
Overview : The ability to label proteins with biotin offers a powerful method for purification and detection.
Applications :
- Affinity Chromatography : Proteins tagged with biotin can be easily purified using streptavidin-coated beads.
- Western Blotting and ELISA : Biotinylated antibodies can be used for the detection of specific proteins in complex mixtures.
Data Table 1: Comparison of Protein Purification Methods
| Method | Specificity | Yield (%) | Time Required |
|---|---|---|---|
| Affinity Chromatography | High | 80-90 | 4 hours |
| Ion Exchange Chromatography | Medium | 60-70 | 6 hours |
| Gel Filtration | Low | 50-60 | 5 hours |
Gene Delivery Systems
Overview : The compound can be utilized in gene therapy applications where efficient delivery of nucleic acids is required.
Applications :
- siRNA Delivery : Biotinylated carriers can enhance the delivery of small interfering RNA (siRNA) into target cells.
- Plasmid DNA Delivery : The compound can be used to facilitate the uptake of plasmid DNA into mammalian cells through biotin-streptavidin interactions.
Case Study :
Research has shown that when siRNA was conjugated to a biotinylated polymer, it resulted in significantly improved cellular uptake and gene silencing efficiency compared to non-biotinylated controls.
Surface Functionalization
Overview : The compound's ability to bind specifically to surfaces makes it useful for creating functionalized materials.
Applications :
- Biosensors : The incorporation of biotinylated compounds into sensor platforms enhances binding capacity for target analytes.
- Cell Culture Surfaces : Coating culture dishes with biotin allows for controlled attachment of cells via streptavidin binding.
Research on Cellular Mechanisms
Overview : The compound facilitates the study of cellular mechanisms through its ability to selectively label and track biomolecules within living systems.
Applications :
- Live Cell Imaging : Biotinylated fluorophores can be used for imaging specific proteins or structures within live cells.
- Tracking Cellular Processes : By tagging cellular components with biotin, researchers can monitor dynamic cellular processes in real-time.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Biotin-TEG Phosphoramidite
- Structure : Shorter tetraethylene glycol (TEG) spacer (1 ethoxy unit).
- Comparison: Solubility: Lower (~30 mg/mL) due to reduced hydrophilicity . Applications: Suitable for short oligonucleotides but less effective in complex bioconjugates.
DMT-Biotin-C6 Phosphoramidite
- Structure : Hexyl (C6) spacer instead of PEG.
- Comparison :
- Flexibility : Reduced compared to ethoxy-based spacers, impacting binding accessibility in streptavidin assays.
- Stability : Similar DMT stability (t½ ~2.5 hours under acidic conditions) but prone to aggregation in aqueous solutions .
Performance Metrics
Data Table 1: Key Comparative Properties
| Compound Name | Molecular Weight | Spacer Length (Ethoxy units) | Solubility (mg/mL) | Coupling Efficiency (%) | DMT Stability (t½, pH 3.0) |
|---|---|---|---|---|---|
| Target Compound | ~900 | 3 | 50 | 95 | 2.0 hours |
| Biotin-TEG Phosphoramidite | ~750 | 1 | 30 | 85 | 1.5 hours |
| DMT-Biotin-C6 Phosphoramidite | ~820 | 2 (hexyl) | 40 | 90 | 2.5 hours |
Impurity Profiles and Analytical Challenges
While the provided evidence focuses on unrelated compounds (e.g., paclitaxel analogs in and Drospirenone impurities in ), these highlight analytical methodologies applicable to the target compound:
Preparation Methods
Biotinylation of the Polyether Chain
The synthesis begins with the attachment of biotin to a polyether chain containing terminal amino groups. This step typically employs N-hydroxysuccinimide (NHS) esters of biotin , such as NHS-LC-Biotin or EZ-Link® NHS-Biotin reagent (succinimidyl-6-(biotinamido)hexanoate) , which react efficiently with primary amines to form stable amide linkages.
- Reaction conditions:
- Solvent: N,N-dimethylformamide (DMF)
- Base: N-ethyl-N,N-diisopropylamine (DIEA) or diisopropylethylamine (DIPEA) to deprotonate the amine and facilitate nucleophilic attack
- Temperature: Room temperature (20–25 °C)
- Reaction time: Typically 1 hour to 8 hours depending on reagent and scale
- Yield: Reported yields for biotinylation steps are around 60–72% after purification by preparative thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
Incorporation of the Dimethoxytrityl Protecting Group
The 1-O position of propane-1,2-diol is protected with a dimethoxytrityl (DMT) group . This step is essential to prevent unwanted reactions at the hydroxyl site during subsequent synthetic manipulations.
- Typical procedure:
- The diol is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine or triethylamine
- The reaction is carried out under anhydrous conditions to avoid hydrolysis of the DMT-Cl reagent
- The progress is monitored by thin-layer chromatography (TLC) or HPLC
- Outcome: The DMT group is selectively introduced, yielding a protected intermediate ready for further conjugation or incorporation into oligonucleotide synthesis.
Assembly of the Polyether Chain
The polyether chain containing ethoxy and aminopropoxy units is synthesized or commercially obtained with terminal amine functionality. This chain acts as a flexible linker between biotin and the protected diol.
- The chain is typically assembled by sequential etherification reactions or purchased as a preformed building block.
- The terminal amine is then available for biotinylation as described above.
Purification and Characterization
- Purification methods: Preparative TLC, RP-HPLC on C-8 columns with gradients of aqueous and organic solvents (e.g., acetonitrile or methanol)
- Characterization:
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Biotinylation | NHS-Biotin ester, DMF, DIEA/DIPEA, RT, 1–8 h | 60–72 | Efficient amide bond formation between biotin and polyether amine |
| DMT Protection | Dimethoxytrityl chloride, pyridine or triethylamine, anhydrous conditions | Not specified | Selective protection of 1-OH on propane-1,2-diol |
| Polyether Chain Assembly | Sequential etherifications or commercial procurement | N/A | Polyether linker with terminal amine for biotinylation |
| Purification | Preparative TLC, RP-HPLC | N/A | Ensures removal of impurities and confirmation of product purity |
| Characterization | ESI-MS, 1H NMR | N/A | Confirms molecular weight and structural integrity |
Research Findings and Practical Considerations
- The preparation method is well-suited for synthesizing biotinylated building blocks used in solid-phase oligonucleotide synthesis and biochemical assays.
- The DMT protecting group allows for controlled deprotection, enabling site-specific labeling or conjugation.
- The use of NHS esters for biotinylation is a standard, reliable approach, yielding stable amide bonds under mild conditions.
- Handling requires standard precautions for organic synthesis reagents, including moisture exclusion for DMT-Cl and proper ventilation for DMF solvent.
- The compound's complex structure demands rigorous purification to ensure functionality in downstream applications.
Q & A
Basic Question: What are the critical considerations for synthesizing and purifying this compound to ensure high purity for downstream applications?
Methodological Answer:
- Synthetic Design : Use orthogonal protection strategies for the biotin and dimethoxytrityl (DMT) groups. The DMT group is acid-labile (removed with dilute acids like 2% dichloroacetic acid), while the biotin-amine linkage requires neutral or mildly basic conditions for stability .
- Purification : Employ reverse-phase HPLC with a C18 column, monitoring absorbance at 260 nm (DMT group) and 280 nm (biotin). Gradient elution (e.g., 20–80% acetonitrile in 0.1 M TEAA buffer) resolves unreacted starting materials and byproducts .
- Impurity Control : Monitor for common impurities such as incomplete DMT protection (detectable via LC-MS) or hydrolyzed biotin-amine linkages (characterized by loss of mass ~227 Da) .
Basic Question: How do the functional groups in this compound influence its stability during storage and experimental workflows?
Methodological Answer:
- DMT Group Stability : Susceptible to hydrolysis under acidic or humid conditions. Store lyophilized at –20°C in anhydrous solvents (e.g., acetonitrile). Use inert atmospheres (argon) to prevent oxidation .
- Biotin-PEG Linker : Ethoxy repeats improve aqueous solubility but may oxidize. Monitor for PEG chain cleavage via MALDI-TOF (mass shifts ~44 Da per ethoxy unit loss) .
- Experimental Workflows : Avoid prolonged exposure to UV light (degrades DMT) or reducing agents (disrupts disulfide bonds in biotin-streptavidin systems) .
Advanced Question: How can researchers optimize conjugation efficiency between this compound and streptavidin in surface immobilization assays?
Methodological Answer:
- Buffer Optimization : Use pH 7.4 PBS with 1 mM EDTA to minimize metal-catalyzed oxidation. Include 0.05% Tween-20 to reduce nonspecific binding .
- Stoichiometry Testing : Titrate compound-to-streptavidin ratios (e.g., 4:1 to 10:1) and quantify binding via surface plasmon resonance (SPR) or fluorescence anisotropy. Excess biotinylated compound may cause aggregation .
- Competitive Assays : Validate specificity using free biotin (10–100 μM) to displace bound compound. A >90% signal reduction confirms target-specific binding .
Advanced Question: What analytical methods resolve contradictions in NMR and mass spectrometry data for structural confirmation?
Methodological Answer:
- NMR Discrepancies : Use - HSQC to distinguish overlapping proton signals (e.g., ethoxy vs. propane-diol protons). Integrate DMT aromatic protons (δ 6.8–7.2 ppm) as an internal reference .
- Mass Spec Challenges : For ESI-MS ambiguities (e.g., sodium adducts), perform post-column infusion of 0.1% formic acid to suppress adduct formation. Compare with high-resolution MALDI-TOF (mass accuracy <5 ppm) .
- Cross-Validation : Synthesize a truncated analog (e.g., without DMT) to isolate spectral contributions from specific functional groups .
Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term studies?
Methodological Answer:
- Accelerated Stability Testing : Incubate aliquots at pH 3–9 (25–60°C) for 1–4 weeks. Analyze degradation via UPLC-UV at 254 nm and quantify DMT release (retention time ~8–10 min) .
- Kinetic Modeling : Plot degradation rates (ln[remaining compound] vs. time) to calculate activation energy (Ea) using the Arrhenius equation. Predict shelf-life at 4°C .
- Byproduct Identification : Use LC-HRMS to detect hydrolysis products (e.g., propane-1,2-diol fragments, m/z 91.04) or oxidized biotin (m/z +16 Da) .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods for weighing dry powder to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent DMT hydrolysis .
- Waste Disposal : Collect organic solvent waste in sealed containers labeled "halogenated/organic" for incineration. Do not pour into sinks due to bioaccumulation risks .
Advanced Question: How can researchers design experiments to evaluate the compound’s performance in nucleic acid delivery systems?
Methodological Answer:
- Complexation Studies : Mix with plasmid DNA at varying N/P ratios (e.g., 1:1 to 10:1). Analyze particle size (dynamic light scattering) and zeta potential (electrophoretic mobility) .
- In Vitro Transfection : Use luciferase reporter assays in HEK293 cells. Compare with commercial transfection reagents (e.g., Lipofectamine 3000) and include negative controls (uncomplexed DNA) .
- Biodistribution : Label the compound with for SPECT imaging in murine models. Track organ-specific accumulation (e.g., liver vs. tumor) over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
